1-Benzyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-2-one
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Overview
Description
1-Benzyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a benzyl group and a trifluoromethyl-pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in medicinal chemistry .
Scientific Research Applications
1-Benzyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Medicine: The compound is investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders and cancers.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperazine ring provides a scaffold for binding to various biological macromolecules, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1-Benzyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine: A structurally similar compound with a piperazine ring instead of a piperazin-2-one.
4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-2-one: Lacks the benzyl group but retains the trifluoromethyl-pyridine moiety.
1-Benzyl-4-[6-(methyl)pyridin-2-yl]piperazin-2-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness: 1-Benzyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-2-one stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and pharmacological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable candidate for drug development .
Properties
IUPAC Name |
1-benzyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O/c18-17(19,20)14-7-4-8-15(21-14)22-9-10-23(16(24)12-22)11-13-5-2-1-3-6-13/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJYLHDYWBSLAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C2=CC=CC(=N2)C(F)(F)F)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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